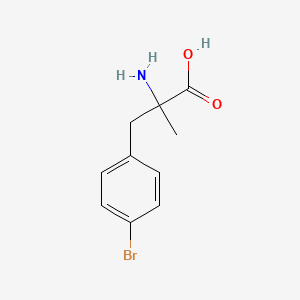

2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid is a phenylalanine derivative. This compound is known for its unique structure, which includes a bromine atom attached to the phenyl ring. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid typically involves the bromination of phenylalanine derivatives. One common method is the bromination of 2-Amino-3-phenylpropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound with higher purity. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenylalanine derivatives.

Scientific Research Applications

2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its effects on cellular processes and as a potential inhibitor of certain enzymes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can enhance its binding affinity to these targets, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

2-Amino-3-phenylpropanoic acid: Lacks the bromine atom, resulting in different chemical properties and reactivity.

2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid: Contains a chlorine atom instead of bromine, leading to variations in its biological activity and chemical behavior.

2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid: Contains a fluorine atom, which can significantly alter its pharmacokinetic properties.

Uniqueness

The presence of the bromine atom in 2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid makes it unique compared to its analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Biological Activity

2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid, often referred to as (R)-2-amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride, is a compound with significant potential in neuropharmacology and medicinal chemistry. This article discusses its biological activity, focusing on its neuroprotective effects, synthesis methods, and comparisons with similar compounds.

- Molecular Formula : C10H12BrNO2

- Molar Mass : 258.12 g/mol

- IUPAC Name : (S)-2-amino-3-(4-bromophenyl)-2-methylpropanoic acid

The compound features an amino group, a bromophenyl moiety, and a methylpropanoic acid structure, which contribute to its biological properties.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. Studies have focused on its ability to mitigate neuronal damage caused by excitotoxicity, a condition often linked to neurodegenerative diseases and brain injuries.

-

In Vitro Studies :

- Primary neuronal cultures were subjected to excitotoxic insults using glutamate or NMDA.

- The compound demonstrated a significant reduction in neuronal death, preserving cell viability under stressful conditions.

-

Animal Models :

- In rodent models of ischemia-reperfusion injury, administration of the compound resulted in improved neurological outcomes.

- Behavioral tests indicated enhanced recovery, while histological analyses showed reduced infarct size and preserved neuronal integrity.

The precise mechanism through which this compound exerts its neuroprotective effects is still under investigation. However, it is theorized that the compound may interact with various neurotransmitter systems and modulate pathways associated with oxidative stress and inflammation.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-(phenyl)propanoic acid | C9H11NO2 | Lacks bromine substitution; known as phenylalanine |

| 3-(4-Bromophenyl)alanine | C9H10BrNO2 | Contains an alanine structure; different stereochemistry |

| 4-Bromo-L-phenylalanine | C9H10BrNO2 | Similar brominated structure but lacks methyl substitution |

The unique combination of bromination and methyl substitution in this compound may influence its biological activity differently compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in treating various neurological disorders. For instance:

- A study published in Neuroscience Letters reported that treatment with the compound significantly improved outcomes in models of traumatic brain injury by enhancing synaptic plasticity and reducing apoptosis in neurons.

- Another investigation focused on its role as a potential therapeutic agent for Alzheimer's disease, suggesting that it may help reduce amyloid-beta toxicity in neuronal cells.

Properties

IUPAC Name |

2-amino-3-(4-bromophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGRPUVDOKWERK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.